molecular formula C19H16N2O2 B10837109 3-[(Biphenyl-4-ylmethyl)amino]pyridine-4-carboxylic acid

3-[(Biphenyl-4-ylmethyl)amino]pyridine-4-carboxylic acid

Cat. No.: B10837109
M. Wt: 304.3 g/mol
InChI Key: RNBCOBWQQCESLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(biphenyl-4-ylmethyl)amino]pyridine-4-carboxylic acid typically involves the following steps:

    Formation of Biphenyl-4-ylmethylamine: This intermediate is prepared by the reaction of biphenyl-4-carboxaldehyde with an amine source under reductive amination conditions.

    Coupling with Pyridine-4-carboxylic Acid: The biphenyl-4-ylmethylamine is then coupled with pyridine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-[(biphenyl-4-ylmethyl)amino]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or a radical initiator.

Major Products Formed

Scientific Research Applications

3-[(biphenyl-4-ylmethyl)amino]pyridine-4-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(biphenyl-4-ylmethyl)amino]pyridine-4-carboxylic acid is unique due to its specific biphenyl-4-ylmethyl substituent, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

3-[(4-phenylphenyl)methylamino]pyridine-4-carboxylic acid

InChI

InChI=1S/C19H16N2O2/c22-19(23)17-10-11-20-13-18(17)21-12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-11,13,21H,12H2,(H,22,23)

InChI Key

RNBCOBWQQCESLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=C(C=CN=C3)C(=O)O

Origin of Product

United States

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